

# A Technical Guide to the Molecular Structure of trans-2,5-Dimethylpiperazine

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## Compound of Interest

Compound Name: **trans-2,5-Dimethylpiperazine**

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**Abstract:** This technical guide provides an in-depth analysis of the molecular structure of **trans-2,5-dimethylpiperazine**, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will explore its fundamental stereochemistry, delve into its conformational preferences, and detail the experimental and computational methodologies used for its structural elucidation. The relationship between its rigid, chiral structure and its utility as a synthetic building block is also discussed, offering valuable insights for researchers, scientists, and drug development professionals.

## Introduction

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their unique physicochemical properties. [1] The six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, provides a versatile template that can be modified to fine-tune biological activity and pharmacokinetic profiles.[1] Among these derivatives, **trans-2,5-dimethylpiperazine** (CAS 2815-34-1) is a particularly valuable building block.[2][3] Its rigid conformational structure and chirality, arising from the trans orientation of the two methyl groups, offer a well-defined three-dimensional architecture. This guide will dissect the molecular structure of this compound, providing a comprehensive understanding from its basic configuration to the advanced techniques used to characterize it.

## Part 1: Fundamental Stereochemistry and Chirality

The defining feature of **trans-2,5-dimethylpiperazine** is the spatial arrangement of the two methyl groups attached to the piperazine ring. The prefix "trans" indicates that the methyl groups are located on opposite sides of the ring's approximate plane. This arrangement has a profound consequence: it renders the molecule chiral.

Unlike its achiral meso counterpart, *cis*-2,5-dimethylpiperazine, the *trans* isomer lacks an internal plane of symmetry. As a result, it exists as a pair of non-superimposable mirror images, known as enantiomers: (2*R*,5*R*)-2,5-dimethylpiperazine and (2*S*,5*S*)-2,5-dimethylpiperazine. This chirality is a critical attribute in drug development, where the biological activity of enantiomers can differ significantly. The molecule is a C-alkyl substituted piperazine used in the synthesis of opioid receptor ligands and other bioactive compounds.<sup>[2][3]</sup>

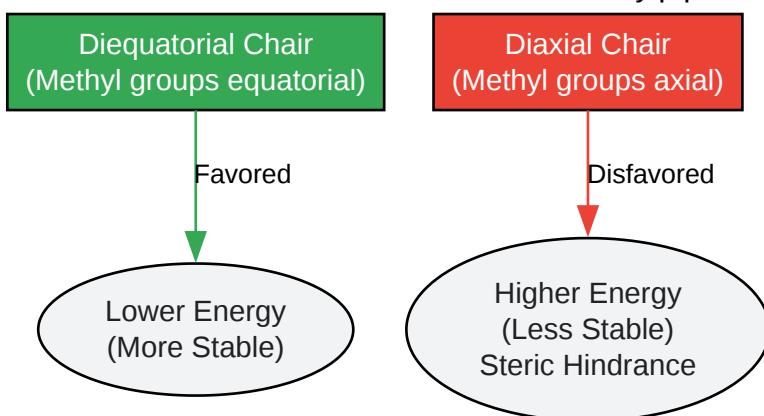
Caption: Stereoisomers of 2,5-Dimethylpiperazine.

## Part 2: Conformational Analysis

The piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring carbons can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For **trans-2,5-dimethylpiperazine**, the key to its structural stability lies in the energetic preference for placing the bulky methyl groups in the equatorial positions. When a methyl group is in an axial position, it experiences steric hindrance from the other axial atoms on the same side of the ring (1,3-diaxial interactions). By adopting a diequatorial conformation, the molecule minimizes these unfavorable steric clashes, resulting in the most stable and predominant form of the molecule in solution and in the solid state.

Multiple X-ray crystallography studies have confirmed that the **trans-2,5-dimethylpiperazine** cation adopts an almost ideal chair conformation with both methyl groups in equatorial orientations.<sup>[4][5][6][7][8]</sup> This diequatorial arrangement is the thermodynamically favored state.

Conformational Preference of **trans-2,5-Dimethylpiperazine**[Click to download full resolution via product page](#)

Caption: Energetic preference for the diequatorial chair conformation.

## Part 3: Experimental and Computational Structural Elucidation

A combination of analytical techniques is employed to definitively determine and analyze the molecular structure of **trans-2,5-dimethylpiperazine**.

### Single-Crystal X-ray Crystallography

**Expertise & Trustworthiness:** Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.<sup>[9]</sup> <sup>[10]</sup><sup>[11]</sup> The technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable conformation within the crystal lattice. For **trans-2,5-dimethylpiperazine**, this method consistently confirms the chair conformation with diequatorial methyl groups.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

**Data Presentation:** Crystallographic Parameters

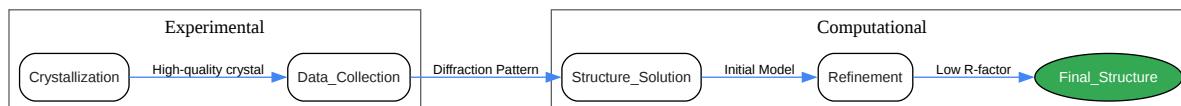
The following table summarizes typical bond lengths and angles for the **trans-2,5-dimethylpiperazine** cation, as determined from crystallographic data. These values are consistent across various reported salt structures.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

Parameter	Average Value	Source(s)
C-N Bond Length	1.490 - 1.503 Å	[4][6]
C-C Bond Length	1.513 - 1.534 Å	[4][6]
C-N-C Bond Angle	112.4 - 113.5°	[4][6]
C-C-N Bond Angle	108.7 - 109.2°	[4][6]
Average Torsion Angle	~58.9°	[4]

#### Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The protocol for determining a small molecule crystal structure is a self-validating system, where the quality of the final refined structure (e.g., R-factor) provides a direct measure of the experiment's success.

- Crystallization: The first, and often most challenging, step is to grow a single crystal of high quality, typically  $>0.1$  mm in all dimensions, free from significant defects.[12][13] For **trans-2,5-dimethylpiperazine**, this is often achieved by slow evaporation of a solution containing the compound and a suitable acid to form a salt.[5][6]
- Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[13]
- Structure Solution: The diffraction data (intensities and positions of reflections) are processed. The phase problem, a central challenge in crystallography, is solved using direct methods for small molecules to generate an initial electron density map.[13]
- Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares techniques to achieve the best possible fit between the calculated and observed diffraction patterns, yielding the final, precise molecular structure.[4]

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Caption: Workflow for small molecule X-ray crystallography.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: While X-ray crystallography provides a solid-state structure, NMR spectroscopy reveals the structure and conformational dynamics of molecules in solution.[14]

[15] For **trans-2,5-dimethylpiperazine**, <sup>1</sup>H and <sup>13</sup>C NMR are crucial for confirming the connectivity and the time-averaged conformation in a deuterated solvent.[16][17] The symmetry of the diequatorial trans isomer leads to a simplified spectrum, which is a key diagnostic feature.

Experimental Protocol: <sup>1</sup>H NMR Analysis

- Sample Preparation: Dissolve 5-20 mg of **trans-2,5-dimethylpiperazine** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.[16][18] The solution must be homogeneous.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument then performs three key steps:
  - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[16]
  - Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H).[16]
  - Shimming: The magnetic field homogeneity is optimized across the sample to ensure sharp, well-resolved peaks.[16]

- Data Acquisition: A standard  $^1\text{H}$  pulse sequence is run. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.
- Spectral Interpretation:
  - Chemical Shift: Due to the molecule's symmetry, only three unique signals are expected: one for the methyl protons, one for the methine protons (at C2 and C5), and one for the methylene protons (at C3 and C6).
  - Integration: The relative areas of the peaks will correspond to the ratio of protons (e.g., 6H for methyls, 2H for methines, 4H for methylenes).
  - Coupling (Splitting): The splitting patterns (multiplicity) of the signals confirm the connectivity. The magnitude of the coupling constants between protons on the piperazine ring can provide evidence for the chair conformation. Large trans-diaxial coupling constants are characteristic of a rigid chair conformation.

## Part 4: Structural Relevance in Drug Development

The well-defined and rigid structure of **trans-2,5-dimethylpiperazine** makes it an exceptionally useful scaffold in medicinal chemistry.[\[19\]](#)[\[20\]](#)

- Structural Rigidity: The locked diequatorial chair conformation reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
- Chiral Scaffolding: As a chiral building block, it allows for the stereospecific synthesis of complex molecules. This is critical for developing selective drugs that interact with chiral biological environments like enzyme active sites or receptors.
- Diamine Functionality: The two secondary amine groups provide reactive handles for further chemical modification. They can be functionalized to introduce other pharmacophoric features or to act as linkers, connecting different parts of a drug molecule in a specific spatial orientation.

## Conclusion

The molecular structure of **trans-2,5-dimethylpiperazine** is defined by its trans stereochemistry, which imparts chirality and dictates a strong preference for a rigid, diequatorial chair conformation. This structure has been unequivocally confirmed by powerful analytical techniques, primarily single-crystal X-ray crystallography and NMR spectroscopy. The inherent rigidity and defined three-dimensional architecture of this molecule are precisely the features that make it a valuable and versatile building block for researchers in drug discovery and materials science, enabling the rational design of new functional molecules.

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